molecular formula C10H17ClO2S B13161339 Spiro[4.5]decane-6-sulfonyl chloride

Spiro[4.5]decane-6-sulfonyl chloride

Cat. No.: B13161339
M. Wt: 236.76 g/mol
InChI Key: JQQOSIHHHABBSZ-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-6-sulfonyl chloride is a chemical building block designed for research applications in organic synthesis and drug discovery. The compound features a spirocyclic carbon framework that provides three-dimensional complexity, a property highly valued in the development of pharmaceuticals and functional materials . The sulfonyl chloride group is a highly reactive handle that enables the compound to be readily converted into various derivatives, most notably sulfonamides, through reactions with nucleophiles such as amines . Researchers can leverage this reagent to create novel compounds for structure-activity relationship (SAR) studies. The spiro[4.5]decane core is a scaffold of significant interest in medicinal chemistry, found in structures with diverse biological activities. For instance, spirocyclic analogs have been explored as inhibitors for targets like BACE1 for Alzheimer's disease and as anticonvulsant agents . The incorporation of a sulfonamide group, accessible from this sulfonyl chloride, can profoundly influence the physicochemical properties and binding affinity of a molecule, making it a key functional group in many bioactive compounds . As such, this compound serves as a critical intermediate for synthesizing sophisticated, sp 3 -rich molecules that help expand accessible chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-10-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2

InChI Key

JQQOSIHHHABBSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Spiro 4.5 Decane 6 Sulfonyl Chloride and Its Precursors

Construction of the Spiro[4.5]decane Core

The formation of the spiro[4.5]decane framework is achieved through several strategic approaches, primarily centered around catalytic cyclizations and intramolecular rearrangements.

Catalysis offers a powerful toolkit for constructing the spiro[4.5]decane skeleton, with various metals and organic molecules being employed to facilitate complex bond formations under mild conditions.

Palladium catalysis is a cornerstone in the synthesis of complex cyclic and polycyclic scaffolds. rsc.org Its application in forming spiro[4.5]decane systems involves diverse transformations, including cascade reactions and cycloadditions. A notable strategy is the palladium-catalyzed cascade reaction involving a Narasaka–Heck cyclization, C–H activation, and a subsequent [4+2] annulation to assemble spirocyclic pyrrolines. nih.gov Another approach involves a one-step domino reaction where unactivated yne-en-ynes react with aryl halides in the presence of a Pd(OAc)₂–PPh₃ catalyst system to yield diazaspiro[4.5]decane scaffolds. rsc.orgnih.gov This method is significant for its ability to form three new carbon-carbon bonds in a single operation. rsc.org Furthermore, asymmetric synthesis of spiro[4.5]-1-one compounds has been accomplished through palladium-catalyzed umpolung cyclization. mdpi.comresearchgate.net

Catalyst System Reactants Product Type Key Features
Pd(OAc)₂/Ligandγ,δ-unsaturated oxime ester, 2-chlorobenzoic acidSpirocyclic pyrrolineNarasaka–Heck/C–H activation/[4+2] cascade nih.gov
Pd(OAc)₂–PPh₃Unactivated yne-en-ynes, Aryl halidesDiazaspiro[4.5]decaneOne-step domino reaction, 3 C-C bonds formed rsc.orgnih.gov
Pd(0) catalystAllylic acetate-aldehydeSpiro[4.5]-1-oneAsymmetric umpolung cyclization mdpi.comresearchgate.net
Au/Pd RelayEnynamide, Vinyl benzoxazinanone2-Oxa-7-azaspiro[4.5]decaneTandem cyclization, High diastereoselectivity researchgate.net

The convergence of photocatalysis and organocatalysis has emerged as a powerful strategy in modern organic synthesis, allowing for novel transformations under mild, environmentally friendly conditions. nih.govresearchgate.net This dual catalytic system has been successfully applied to the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net The reaction proceeds via a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. mdpi.com This approach is notable for being metal-free and proceeding with 100% atom economy. mdpi.comresearchgate.net A BINOL-derived phosphoric acid acts as the organocatalyst, which, upon photoirradiation, facilitates the cycloaddition, achieving excellent yields and high diastereoselectivity (up to 99:1). mdpi.com The mechanism involves the formation of a hydrogen-bonded complex that undergoes single-electron oxidation upon photoirradiation, initiating a radical cascade that culminates in the formation of the spirocyclic product. mdpi.com

Beyond palladium, other metals have been utilized to construct the spiro[4.5]decane core. Iron(II)-catalyzed reactions have been reported for the synthesis of polyfunctionalized cyclopentylamines, which can be precursors to spiro systems. mdpi.comresearchgate.net A one-step synthesis of spiro[4.5]decane derivatives has also been achieved using iron(III) chloride (FeCl₃) as a promoter. amanote.com Furthermore, relay catalysis combining gold and palladium has been used in a tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net Historically, acid catalysis represents a more traditional method for synthesizing the spiro[4.5]decane framework. mdpi.comresearchgate.net

Intramolecular reactions provide an efficient route to spirocycles by tethering the reacting partners, thereby facilitating the ring-closing event. A classic example is the intramolecular Schmidt reaction between ketones and alkyl azides, which has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net Another powerful transformation is the semipinacol rearrangement, which has been featured in a bioinspired asymmetric synthesis of rugosiformisin A, a natural product containing a spiro[4.5]decane motif. researchgate.net Additionally, visible-light-induced photoredox catalysis enables radical dearomative cyclization reactions to prepare o-spiro[4.5]decanes. acs.org

Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis. Significant efforts have been directed toward the enantioselective and diastereoselective synthesis of spiro[4.5]decane scaffolds. Asymmetric catalytic cascade reactions catalyzed by chiral bifunctional squaramide organocatalysts have been developed to construct complex spiro-tetrahydroquinoline scaffolds with excellent diastereo- and enantioselectivities (up to >20:1 dr, >99% ee). rsc.org

The cooperative photocatalysis and organocatalysis approach mentioned earlier is inherently diastereoselective, providing 2-amino-spiro[4.5]decane-6-ones with a diastereomeric ratio as high as 99:1. mdpi.comresearchgate.net Similarly, a gold and palladium relay catalytic tandem cyclization affords 2-oxa-7-azaspiro[4.5]decane derivatives with diastereoselectivities ranging from 6:1 to greater than 20:1 dr. researchgate.net A NaH-promoted domino reaction between an azadiene and a Nazarov reagent also produces spiro[4.5]decane derivatives with good yields and high diastereoselectivity. researchgate.net

Method Catalyst/Promoter Product Type Stereoselectivity Achieved
Cooperative Photocatalysis/OrganocatalysisBINOL-derived phosphoric acid2-Amino-spiro[4.5]decane-6-oneup to 99:1 dr mdpi.comresearchgate.net
Au/Pd Relay CatalysisGold and Palladium complexes2-Oxa-7-azaspiro[4.5]decane6:1 to >20:1 dr researchgate.net
Domino ReactionNaHSpiro[4.5]decane derivativeHigh diastereoselectivity researchgate.net
Asymmetric Cascade ReactionQuinine-derived squaramideSpiro-tetrahydroquinolineup to >20:1 dr, >99% ee rsc.org

Catalytic Strategies for Spiro[4.5]decane Formation

Introduction of the Sulfonyl Chloride Functionality at C-6 of Spiro[4.5]decane

The critical step in the synthesis of spiro[4.5]decane-6-sulfonyl chloride is the installation of the -SO₂Cl group onto the C-6 position of the spirocyclic core. The approaches to this can be varied, each with its own set of advantages and challenges.

Direct Chlorosulfonylation of Spiro[4.5]decane Precursors

Direct chlorosulfonylation involves the reaction of a spiro[4.5]decane precursor with a chlorosulfonating agent. This method is often the most direct route to sulfonyl chlorides. A common reagent for this transformation is chlorosulfonic acid (ClSO₃H). While specific examples for the direct chlorosulfonylation of spiro[4.5]decane at the C-6 position are not extensively documented, the general mechanism would involve the electrophilic attack of the chlorosulfonating agent on the spiro[4.5]decane ring. The reactivity and regioselectivity of this reaction would be highly dependent on the substituents present on the spirocyclic frame.

Another approach for direct chlorosulfonylation is the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from the corresponding alkyl halides. This method is noted for being environmentally friendly and utilizing readily available reagents, potentially offering a safer and more scalable synthesis. researchgate.net

Derivatization from Sulfonic Acids or Sulfonates

An alternative and often milder approach to obtaining sulfonyl chlorides is through the conversion of the corresponding sulfonic acids or their salts. This two-step process involves the initial synthesis of spiro[4.5]decane-6-sulfonic acid, followed by its chlorination.

A variety of reagents can be employed for the conversion of sulfonic acids to sulfonyl chlorides. Traditional methods often utilize reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govmdpi.com More contemporary and milder methods have also been developed. For instance, 1,3,5-trichloro-2,4,6-triazine (TAPC) has been reported as an efficient chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. researchgate.net The use of cyanuric chloride in the presence of N-Methylmorpholine is another effective method for this transformation. ijsrst.com

The general procedure for such a conversion is outlined in the table below, showcasing the conditions for the synthesis of sulfonyl chlorides from various sulfonic acids using TAPC.

EntrySulfonic Acid SubstrateProductTime (min)Yield (%)
14-Methylbenzenesulfonic acid4-Methylbenzenesulfonyl chloride198
2Benzenesulfonic acidBenzenesulfonyl chloride196
34-Methoxybenzenesulfonic acid4-Methoxybenzenesulfonyl chloride295
44-Chlorobenzenesulfonic acid4-Chlorobenzenesulfonyl chloride197
54-Bromobenzenesulfonic acid4-Bromobenzenesulfonyl chloride198
64-Nitrobenzenesulfonic acid4-Nitrobenzenesulfonyl chloride392
72-Naphthalenesulfonic acid2-Naphthalenesulfonyl chloride295
81-Naphthalenesulfonic acid1-Naphthalenesulfonyl chloride294
9Methanesulfonic acidMethanesulfonyl chloride290
101-Pentanesulfonic acid1-Pentanesulfonyl chloride292
11Cyclohexanesulfonic acidCyclohexanesulfonyl chloride294
12Camphor-10-sulfonic acidCamphor-10-sulfonyl chloride393
This table presents data on the synthesis of various sulfonyl chlorides from their corresponding sulfonic acids using TAPC, illustrating a general methodology that could be applied to spiro[4.5]decane-6-sulfonic acid. researchgate.net

Methodologies for Installing Sulfur-Containing Functional Groups on Spirocycles

The introduction of sulfur-containing functional groups onto spirocyclic systems is a key aspect of synthesizing precursors for this compound. A variety of methods exist for the formation of C-S bonds in organic synthesis.

One common strategy is the oxidative chlorination of sulfur compounds such as thiols, disulfides, thioacetates, and thiocarbamates. nih.gov For example, thiols can be directly converted to sulfonyl chlorides using a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid. duke.edu Similarly, the oxidation of thiols and disulfides to sulfonyl chlorides can be achieved with hydrogen peroxide in the presence of zirconium tetrachloride, a method that boasts mild conditions and short reaction times. rsc.org

Another versatile method involves the use of sulfonyl hydrazides, which can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) in acetonitrile (B52724) at room temperature. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.

The following table summarizes various reagents and their corresponding sulfur-containing starting materials for the synthesis of sulfonyl chlorides.

Starting MaterialReagent(s)Product
Sulfonic AcidsTAPCSulfonyl Chloride researchgate.net
Sulfonic AcidsThionyl Chloride (SOCl₂)Sulfonyl Chloride mdpi.com
Sulfonic AcidsPhosphorus Oxychloride (POCl₃)Sulfonyl Chloride nih.gov
Sulfonic AcidsCyanuric ChlorideSulfonyl Chloride ijsrst.com
Thiols, DisulfidesN-Chlorosuccinimide (NCS), HClSulfonyl Chloride duke.edu
Thiols, DisulfidesH₂O₂, ZrCl₄Sulfonyl Chloride rsc.org
Sulfonyl HydrazidesN-Chlorosuccinimide (NCS)Sulfonyl Chloride nih.gov
This table provides a summary of general methods for the synthesis of sulfonyl chlorides from various sulfur-containing precursors.

Reactivity and Transformational Chemistry of Spiro 4.5 Decane 6 Sulfonyl Chloride

Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group of Spiro[4.5]decane-6-sulfonyl chloride is highly electrophilic, making it a prime target for a variety of nucleophiles. This reactivity allows for the facile synthesis of a diverse range of sulfur-containing compounds.

Nucleophilic Substitutions Leading to Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of a wide array of N-substituted sulfonamides. This transformation is a standard method for sulfonamide synthesis and proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The versatility of this reaction allows for the introduction of various alkyl and aryl substituents, providing access to a library of spiro[4.5]decane-6-sulfonamides.

Amine ReactantProduct
AmmoniaSpiro[4.5]decane-6-sulfonamide
MethylamineN-Methylspiro[4.5]decane-6-sulfonamide
AnilineN-Phenylspiro[4.5]decane-6-sulfonamide
DiethylamineN,N-Diethylspiro[4.5]decane-6-sulfonamide
Piperidine1-(Spiro[4.5]decan-6-ylsulfonyl)piperidine

Formation of Sulfonic Esters and Sulfonyl Hydrazides

In a similar vein to sulfonamide formation, this compound reacts with alcohols and phenols to yield the corresponding sulfonic esters (sulfonates). This reaction, often performed in the presence of a base, provides a method to introduce an oxygen-linked substituent to the sulfonyl group. The resulting sulfonates are themselves useful intermediates in organic synthesis.

Furthermore, reaction with hydrazine and its derivatives affords sulfonyl hydrazides. These compounds are valuable precursors for the synthesis of various heterocyclic compounds and can also be used in the generation of sulfonyl radicals under specific conditions.

NucleophileProduct
MethanolMethyl spiro[4.5]decane-6-sulfonate
PhenolPhenyl spiro[4.5]decane-6-sulfonate
HydrazineSpiro[4.5]decane-6-sulfonyl hydrazide
PhenylhydrazineN'-Phenylspiro[4.5]decane-6-sulfonyl hydrazide

Electrophilic and Radical Reactions

While the primary reactivity of the sulfonyl chloride group is nucleophilic substitution at the sulfur atom, it can also participate in electrophilic and radical reactions under specific conditions. For instance, in the presence of strong Lewis acids, the chlorine atom can be abstracted, generating a sulfonyl cation. This highly reactive intermediate can then engage in electrophilic aromatic substitution or addition reactions.

The S-Cl bond in this compound can also undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator. This process generates a spiro[4.5]decan-6-ylsulfonyl radical and a chlorine radical. These radical species can then participate in a variety of radical reactions, such as additions to alkenes and alkynes, or hydrogen atom abstraction.

Reactions of the Spiro[4.5]decane Carbon Skeleton Mediated by the Sulfonyl Chloride

Beyond the direct transformations of the sulfonyl chloride group, its presence on the spiro[4.5]decane framework can influence the reactivity of the carbocyclic skeleton itself.

Radical Reactions Initiated by Sulfonyl Chloride Decomposition

The decomposition of this compound to form a sulfonyl radical can initiate a cascade of intramolecular radical reactions. The initially formed sulfonyl radical can undergo desulfonylation to generate a spiro[4.5]decanyl radical. This carbon-centered radical can then participate in a variety of transformations, including intramolecular hydrogen atom transfer or cyclization reactions, leading to the formation of new C-C bonds and potentially complex polycyclic structures. The specific outcome of these radical reactions is highly dependent on the stereochemistry of the starting material and the reaction conditions.

Activation of Remote Sites for Further Functionalization

The strongly electron-withdrawing nature of the sulfonyl chloride group can influence the reactivity of the spiro[4.5]decane ring system at positions remote from its point of attachment. This electronic effect can activate adjacent C-H bonds towards deprotonation or radical abstraction. For example, in the presence of a suitable base, a proton alpha to the sulfonyl chloride may be removed to form a carbanion, which can then react with various electrophiles. Alternatively, radical-generating conditions could lead to selective hydrogen atom abstraction from a position electronically activated by the sulfonyl chloride, providing a handle for further functionalization at a remote site within the spirocyclic framework.

Regioselectivity and Stereoselectivity in this compound Reactions

The reactivity of this compound is fundamentally dictated by the electrophilic nature of the sulfonyl chloride group attached to the spirocyclic framework. The regioselectivity and stereoselectivity of its reactions are influenced by the steric and electronic properties of both the spiro[4.5]decane core and the reacting nucleophile. Due to a lack of specific research on this compound, the following discussion is based on established principles of sulfonyl chloride reactivity and the stereochemical influence of the spiro[4.5]decane system observed in other contexts.

The primary site of reaction for this compound is the highly electrophilic sulfur atom of the sulfonyl chloride moiety. Nucleophilic attack will preferentially occur at this position, leading to the displacement of the chloride ion. Therefore, in terms of regioselectivity , reactions with nucleophiles are expected to exclusively yield products of substitution at the sulfonyl group, with no reaction occurring on the carbocyclic spiro[4.5]decane skeleton under typical conditions for nucleophilic substitution at a sulfonyl chloride.

Stereoselectivity in the reactions of this compound becomes a critical consideration due to the chiral nature of the spirocyclic system when appropriately substituted, or the presence of diastereotopic faces and protons. The carbon atom at the 6-position, to which the sulfonyl chloride is attached, is a stereocenter if the cyclopentane (B165970) or cyclohexane (B81311) ring is asymmetrically substituted. Even in an unsubstituted system, the two faces of the cyclohexane ring containing the sulfonyl chloride are diastereotopic.

The approach of a nucleophile to the sulfur atom can be influenced by the steric hindrance imposed by the spiro[4.5]decane framework. The cyclohexane ring of the spiro[4.5]decane system can adopt a chair-like conformation. The sulfonyl chloride group can reside in either an axial or equatorial position. The accessibility of the electrophilic sulfur center to an incoming nucleophile will differ depending on this conformation and the steric bulk of the nucleophile.

For instance, a bulky nucleophile would likely favor an attack trajectory that is least sterically encumbered. If the sulfonyl chloride group is in an axial position, the approach from the opposite side of the ring (anti-periplanar to the axial C-S bond) might be favored. Conversely, an equatorial sulfonyl chloride might present a different steric environment. The presence of the spiro-fused cyclopentane ring introduces significant steric bulk on one side of the cyclohexane ring, which can be expected to direct incoming nucleophiles to the less hindered face.

In reactions where a chiral nucleophile is used, diastereoselectivity would be expected. The inherent chirality of the spiro[4.5]decane backbone (if substituted) and the chirality of the nucleophile would lead to the formation of diastereomeric products in unequal amounts. The degree of diastereoselectivity would depend on the specific steric and electronic interactions in the transition state.

While specific experimental data for this compound is not available in the reviewed literature, studies on the diastereoselective synthesis of other spiro[4.5]decane derivatives, such as 2-amino-spiro[4.5]decane-6-ones, have demonstrated that high levels of stereocontrol can be achieved in reactions involving this spirocyclic system. These studies often employ chiral catalysts or auxiliaries to control the stereochemical outcome. By analogy, it is plausible that stereoselective transformations of this compound could be achieved using similar strategies.

The table below summarizes the expected regiochemical and stereochemical outcomes in hypothetical reactions of this compound with different types of nucleophiles, based on general principles of organic chemistry.

Nucleophile TypeExpected RegioselectivityExpected StereoselectivityInfluencing Factors
Small, achiral (e.g., NH₃, H₂O)Exclusive substitution at the sulfonyl chloride groupLow to moderate diastereoselectivity if the spirocycle is chiral.Steric hindrance from the spirocyclic frame.
Bulky, achiral (e.g., t-BuOH)Exclusive substitution at the sulfonyl chloride groupPotentially higher diastereoselectivity due to steric differentiation of attack trajectories.Steric bulk of the nucleophile and the spirocycle.
Chiral, non-racemic (e.g., (R)-phenylethylamine)Exclusive substitution at the sulfonyl chloride groupFormation of diastereomers in unequal ratios (diastereoselective).Matched/mismatched interactions between the chiral spirocycle and the chiral nucleophile.

It is important to emphasize that the specific ratios of stereoisomers and the precise degree of regioselectivity would need to be determined experimentally. The conformational dynamics of the spiro[4.5]decane ring system and the specific reaction conditions (solvent, temperature, catalyst) would all play a significant role in determining the outcome of any given reaction.

Mechanistic Investigations and Computational Analysis

Mechanistic Pathways of Spiro[4.5]decane-6-sulfonyl chloride Derivatization Reactions

The transformation of this compound into various derivatives can proceed through several distinct mechanistic pathways, primarily categorized as radical, polar, or concerted processes. The specific pathway is often determined by the reaction conditions, including the nature of the reagents, catalysts, and solvents.

Reactions involving this compound can be initiated to form a spiro[4.5]decan-6-sulfonyl radical. This intermediate is a key species in transformations such as additions to unsaturated bonds and cyclization reactions. The generation of sulfonyl radicals can be achieved through various means, including photolysis, radiolysis, or reaction with a radical initiator. nih.govacs.org

Once formed, the spirocyclic sulfonyl radical can undergo several propagation steps. A common pathway is the elimination of the sulfonyl radical from an intermediate, a process known as β-fragmentation, which can lead to the formation of new cyclic structures. nih.gov For instance, in reactions analogous to those of other cyclic sulfonamides, an initial radical cyclization can produce an α-sulfonamidoyl radical, which then undergoes elimination to form an imine and a sulfonyl radical. nih.gov The stability of the intermediate radicals plays a significant role in directing the reaction pathway, with 5-exo-trig cyclizations often being favored due to stereoelectronic effects. researchgate.net

The reactivity of sulfonyl radicals is also evident in their addition to carbon-carbon multiple bonds. The rate of addition is influenced by the stability of the resulting adduct radical, which in turn affects the reversibility of the reaction. acs.org

Table 1: Key Processes in Radical-Mediated Spirocyclic Transformations

Process Description Key Intermediates
Initiation Formation of the initial sulfonyl radical from the sulfonyl chloride precursor. Spiro[4.5]decan-6-sulfonyl radical
Propagation The radical intermediate reacts to form a new radical, continuing the chain reaction. This can involve addition to alkenes or hydrogen abstraction. Adduct radicals, α-sulfonamidoyl radicals
β-Fragmentation Elimination of a sulfonyl radical from a β-sulfonyl radical intermediate to form a double bond. β-sulfonyl alkyl radicals

| Termination | Combination of two radical species to form a stable, non-radical product. | N/A |

Beyond radical pathways, the derivatization of this compound can occur through polar mechanisms. The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack. The solvolysis of alkanesulfonyl chlorides, for example, is proposed to proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this pathway, the nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step. The reaction rate is sensitive to both the nucleophilicity and the ionizing power of the solvent. mdpi.com

This SN2 pathway is crucial for functional group interconversions, such as the synthesis of sulfonamides and sulfonate esters from this compound by reaction with amines and alcohols, respectively. The mechanism is characterized by an inversion of configuration at the sulfur center, although this is not relevant for the achiral this compound unless stereocenters are introduced elsewhere in the molecule.

Catalysts are instrumental in controlling the chemo- and stereoselectivity of reactions involving spirocyclic compounds. While information specific to this compound is limited, the broader chemistry of spiro[4.5]decanes and sulfonyl chlorides provides insight into potential catalytic applications.

Transition Metal Catalysis : Palladium catalysts have been effectively used in intramolecular N-arylation reactions to transform sulfinamide derivatives into azaspiro compounds, demonstrating their utility in forming C-N bonds within spirocyclic systems. nih.gov Gold(I) catalysts have been developed for vinylogous Conia-ene reactions to construct spiro[4.5]decane cores. researchgate.net Such catalysts could potentially be adapted for cross-coupling reactions involving this compound to form C-S or C-C bonds.

Lewis Acid Catalysis : Lewis acids are commonly employed to enhance selectivity in cycloaddition reactions. However, their effectiveness can be limited; for instance, attempts to use Lewis acids to improve selectivity in the Diels-Alder synthesis of certain spiro[4.5]decanes have been unsuccessful. rsc.org

Organocatalysis and Photocatalysis : Cooperative strategies integrating photocatalysis with organocatalysis have been developed for the synthesis of functionalized 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net These modern catalytic methods open avenues for novel transformations of this compound under mild conditions, potentially enabling unique radical- or polar-mediated derivatizations.

Theoretical Studies on this compound and its Reaction Energetics

Computational chemistry provides powerful tools for elucidating the structural properties and reaction energetics of complex molecules like this compound.

Density Functional Theory (DFT) is a computational method widely used to predict the geometric and electronic structure of molecules. For this compound, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles of the lowest energy conformation. These calculations are also crucial for understanding the stereochemical outcomes of reactions. For example, DFT has been successfully applied to rationalize the high diastereocontrol observed in the synthesis of related dibenzoazaspiro[4.5]decanes. nih.gov Such studies can model the transition states of competing reaction pathways to predict the major product, providing insights that are in excellent agreement with experimental findings. nih.gov

For derivatization reactions of this compound, computational models can be generated for both radical and polar pathways. researchgate.net For an SN2 reaction, the model would include the starting sulfonyl chloride and nucleophile, the pentacoordinate sulfur transition state, and the final products. For a radical reaction, the energies of the sulfonyl radical intermediate and the transition states for propagation steps can be calculated. These models help to visualize the geometry of transition states and understand the electronic factors that stabilize them, providing a deeper understanding of the reaction mechanism. researchgate.netresearchgate.net

Table 2: Application of Computational Methods to this compound

Computational Method Application Information Obtained
Density Functional Theory (DFT) Structural Elucidation Optimized molecular geometry, bond parameters, electronic properties, conformational analysis.
Reaction Pathway Modeling Mechanistic Investigation Potential energy surfaces, transition state structures, activation energies (ΔG‡), reaction energies (ΔG°).

| Non-Covalent Interaction (NCI) Analysis | Stereochemical Rationalization | Identification and visualization of crucial non-covalent interactions that influence stereoselectivity. nih.gov |

Prediction of Conformational Preferences and Stereochemical Outcomes

The spiro[4.5]decane framework consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a common spiro carbon atom. The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. In this chair conformation, substituents can occupy either axial or equatorial positions. The conformational preference of a substituent is primarily dictated by steric interactions.

Computational methods, particularly DFT calculations, are instrumental in quantifying the energy differences between various conformers and predicting the most stable geometries. researchgate.net Such calculations can also be used to analyze the transition states of reactions involving this compound, thereby predicting the stereochemical outcome of a reaction. By modeling the energies of different stereoisomeric products and the pathways leading to them, it is possible to determine which diastereomer is likely to be formed preferentially.

The prediction of stereochemical outcomes is crucial in synthesis, as the spatial arrangement of atoms can significantly impact the biological activity and physical properties of a molecule. In the absence of specific experimental or computational data for this compound, the general principles of conformational analysis of substituted cyclohexanes provide a strong basis for predicting that the conformer with the 6-sulfonyl chloride group in the equatorial position will be the most stable.

Table 1: Predicted Conformational Preferences of this compound

Substituent PositionRelative StabilityKey Steric Interactions
Equatorial More Stable Minimized 1,3-diaxial interactions
Axial Less Stable Significant 1,3-diaxial steric strain

Table 2: Key Concepts in Predicting Stereochemical Outcomes

ConceptDescriptionRelevance to this compound
Steric Hindrance The repulsion between electron clouds of bulky groups that are in close proximity.The large sulfonyl chloride group will direct incoming reagents to the less hindered face of the molecule.
Thermodynamic Control Reactions where the product distribution is determined by the relative stability of the products.The most stable stereoisomer, with the sulfonyl chloride group likely in an equatorial position, would be the major product under thermodynamic control.
Kinetic Control Reactions where the product distribution is determined by the relative rates of formation of the products.The stereochemical outcome would depend on the energy of the transition states leading to different stereoisomers.

Applications of Spiro 4.5 Decane 6 Sulfonyl Chloride in Advanced Chemical Research

Application as a Chiral Building Block for Asymmetric Synthesis

The inherent chirality of many substituted spiro[4.5]decane systems makes them valuable building blocks in asymmetric synthesis. While direct applications of Spiro[4.5]decane-6-sulfonyl chloride as a chiral auxiliary are not extensively documented, the principles of using chiral sulfinyl groups and other sulfur-based chiral auxiliaries in asymmetric synthesis are well-established. rsc.orgnih.govnih.gov An optically active spiro[4.5]decane framework, when converted to the corresponding sulfonyl chloride, can be employed to introduce stereocenters with high selectivity.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including alcohols, amines, and carbon nucleophiles. When the spiro[4.5]decane backbone is chiral, the steric hindrance and electronic environment around the sulfonyl chloride group can direct the approach of the incoming nucleophile, leading to the formation of one diastereomer in preference to the other. This strategy is particularly useful for the synthesis of chiral sulfonamides and sulfonate esters, which are important pharmacophores in a range of biologically active molecules. nih.gov

For instance, the reaction of a chiral this compound with a prochiral amine could proceed with high diastereoselectivity, affording a chiral sulfonamide. Subsequent cleavage of the sulfonamide bond would then yield a chiral amine, demonstrating the utility of the spirocyclic scaffold as a chiral auxiliary. The development of new organocatalytic methods has further expanded the toolbox for the enantioselective synthesis of complex chiral molecules, including those with sulfur stereogenic centers. nih.govnih.gov

Utilization in the Synthesis of Complex Organic Molecules

The spiro[4.5]decane skeleton is a common motif in a variety of natural products, particularly sesquiterpenes, which exhibit a wide range of biological activities. acs.org The synthesis of these complex molecules often relies on the strategic construction of the spirocyclic core. This compound can serve as a versatile intermediate in the synthesis of such natural products and other complex organic molecules.

The sulfonyl chloride functionality can be transformed into a wide array of other functional groups. For example, it can be reduced to a thiol, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Alternatively, the sulfonyl chloride can be used to introduce a leaving group, facilitating elimination or substitution reactions to build molecular complexity.

The following table illustrates some representative bioactive molecules containing the spiro[4.5]decane moiety, highlighting the importance of this scaffold in medicinal chemistry. researchgate.net The synthesis of analogues of these molecules could potentially involve intermediates like this compound.

Compound Name Biological Activity
Acorane SesquiterpenesVarious biological activities
GriseofulvinAntifungal
SpironolactoneDiuretic, Antihypertensive
GuanadrelAntihypertensive

Emerging Applications in Materials Science and Optoelectronics Based on Spiro[4.5]decane Frameworks

While the application of the specific this compound in materials science and optoelectronics is a nascent field, the broader class of spiro compounds has shown significant promise in these areas. researchgate.net Spirocyclic structures, particularly those incorporating fluorene (B118485) units (spirobifluorenes), are widely used in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells, and photodetectors. researchgate.netmdpi.com

The key advantage of the spiro architecture is its ability to enforce a three-dimensional, non-planar molecular geometry. This structural feature can prevent intermolecular aggregation and crystallization, leading to the formation of stable amorphous films with high glass transition temperatures – a critical requirement for the longevity and performance of organic electronic devices. researchgate.net The spiro center also allows for the orthogonal arrangement of two molecular units, which can be used to tune the electronic and optical properties of the material.

Although research has predominantly focused on spirobifluorene derivatives, the principles can be extended to other spirocyclic systems, including those based on the spiro[4.5]decane framework. The introduction of a sulfonyl chloride group onto the spiro[4.5]decane scaffold would provide a reactive handle for attaching chromophores or other functional units, potentially leading to the development of novel materials with tailored optoelectronic properties. The inherent rigidity of the spiro[4.5]decane core could contribute to the thermal stability of the resulting materials.

Role in Developing New Reagents and Methodologies in Organic Chemistry

The unique structural and electronic properties of this compound make it a candidate for the development of new reagents and synthetic methodologies. The sulfonyl chloride group is a well-established activating group in organic synthesis. For example, it can be used to convert primary sulfonamides into versatile electrophiles. researchgate.net

The combination of the rigid spiro[4.5]decane scaffold and the reactive sulfonyl chloride functionality could be exploited in the design of new catalysts or reagents for stereoselective transformations. For instance, a chiral spiro[4.5]decane-based ligand could be synthesized from the sulfonyl chloride, which could then be used to coordinate with a metal center to create a chiral Lewis acid catalyst. Such a catalyst could be employed in a variety of asymmetric reactions, such as Diels-Alder or aldol (B89426) reactions.

Furthermore, the reactivity of the sulfonyl chloride group could be harnessed in the development of novel multicomponent reactions, providing rapid access to complex molecular architectures. nih.gov The spiro[4.5]decane framework would impart a specific three-dimensional shape to the products, which could be beneficial for applications in drug discovery and materials science. The ongoing development of synthetic methods for the enantioselective construction of spiro compounds will undoubtedly expand the potential applications of derivatives like this compound in the future. rsc.org

Q & A

Basic: What are the recommended handling and storage protocols for Spiro[4.5]decane-6-sulfonyl chloride in laboratory settings?

Answer:
this compound requires strict adherence to safety protocols due to its reactive sulfonyl chloride group. Key recommendations include:

  • Handling: Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE) such as gloves, goggles, and lab coats. Electrostatic charge buildup should be prevented during transfer .
  • Storage: Keep containers tightly sealed in a dry, well-ventilated area. Opened containers must be resealed carefully and stored upright to prevent leakage .
  • Waste Disposal: Follow institutional guidelines for halogenated organic compounds.

Basic: What structural features of this compound influence its reactivity as a sulfonating agent?

Answer:
The reactivity is governed by:

  • Spirocyclic Framework: The rigid spiro[4.5]decane scaffold restricts conformational flexibility, positioning the sulfonyl chloride group for nucleophilic attack .
  • Electron-Withdrawing Sulfonyl Group: Enhances electrophilicity, facilitating reactions with amines or hydroxyl groups.
  • Steric Effects: Substituents on the spiro ring (e.g., methyl groups) may hinder access to the sulfonyl chloride, reducing reactivity .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives as enzyme inhibitors?

Answer:
SAR studies focus on:

  • Metal-Binding Motifs: Bidentate chelators (e.g., pyridine carboxylates) enhance binding to active-site metals (e.g., Mn²⁺/Fe²⁺ in PHD2) .
  • Aromatic Pocket Interactions: Substituents like biphenyl groups project into hydrophobic pockets formed by Trp-258, Phe-391, and Trp-389 residues, improving affinity .
  • Rigid Linkers: The imidazolidine-2,4-dione ring is critical for maintaining spatial alignment between metal-binding and aromatic regions. Replacing it with flexible amides abolishes activity .

Example SAR Data (Hypothetical Table Based on ):

CompoundModificationIC₅₀ (μM)Key Interaction
11Pyrimidine ring0.253Bidentate metal chelation
23Pyrimidine removed0.741Reduced potency due to lost H-bonding
27Pyridyl substitution0.333Maintains metal binding

Advanced: What crystallographic techniques are employed to analyze the binding modes of Spiro[4.5]decanone-based inhibitors in enzyme complexes?

Answer:

  • X-ray Crystallography: Resolves inhibitor-enzyme interactions at atomic resolution. For example, PDB entries 6QGV and 4JZR reveal how spiro[4.5]decanone derivatives occupy the 2-oxoglutarate (2-OG) binding pocket and chelate active-site metals .
  • Key Observations:
    • Biphenyl groups occupy aromatic pockets via π-π stacking with Trp-258/Trp-388.
    • Hydrogen bonds with Arg-322 stabilize inhibitor positioning .
  • Methodological Controls: Use Mn²⁺ as a stable substitute for Fe²⁺ to avoid radiation-induced reduction during data collection .

Basic: What synthetic routes are reported for Spiro[4.5]decanone derivatives, and how can they be adapted for sulfonyl chloride variants?

Answer:

  • Core Synthesis: Spiro[4.5]decanone derivatives are typically synthesized via:
    • Spirocyclization: Acid-catalyzed cyclization of ketoesters or diketones.
    • Reductive Amination: For introducing nitrogen-containing substituents (e.g., Scheme S1 in ) .
  • Sulfonyl Chloride Derivatization: Post-functionalization via chlorosulfonation of hydroxyl or amine intermediates. For example:
    • React spiro[4.5]decanol with chlorosulfonic acid under controlled conditions .

Advanced: How do data contradictions in inhibitor potency measurements arise, and what methodological controls are recommended?

Answer:
Contradictions may stem from:

  • Substrate Variability: IC₅₀ values differ when tested against HIF-1α CODD vs. NODD substrates due to varying enzyme-substrate binding kinetics .
  • Metal Ion Preferences: Mn²⁺ vs. Fe²⁺ in assays can alter inhibitor chelation efficiency .
  • Controls to Mitigate Errors:
    • Standardize metal ion concentrations (e.g., 50 μM MnCl₂).
    • Use mass spectrometry (e.g., RapidFire MS) for high-throughput, reproducible activity measurements .
    • Validate crystallographic findings with mutagenesis studies (e.g., Arg-322A mutants to test H-bonding roles) .

Basic: How can researchers safely characterize this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR: Identify spirocyclic protons (δ 1.2–2.5 ppm) and sulfonyl chloride signals (δ 3.8–4.2 ppm). Use deuterated DMSO or CDCl₃ as solvents .
  • FT-IR: Confirm sulfonyl chloride presence via S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹.
  • Mass Spectrometry: ESI-MS in negative ion mode detects [M-Cl]⁻ peaks for molecular weight validation .

Advanced: What strategies resolve low solubility of this compound derivatives in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to maintain compound solubility without denaturing enzymes .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) to enhance solubility, which are cleaved in vivo .
  • Nanoparticle Formulation: Encapsulate derivatives in PEGylated liposomes to improve bioavailability .

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